N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE
Description
N-[4'-(3,5-Dimethoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-3,5-dimethoxybenzamide is a structurally complex benzamide derivative characterized by a biphenyl core substituted with dimethyl groups at the 3 and 3' positions. Each benzene ring in the biphenyl system is further functionalized with a 3,5-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-19-11-21(7-9-29(19)33-31(35)23-13-25(37-3)17-26(14-23)38-4)22-8-10-30(20(2)12-22)34-32(36)24-15-27(39-5)18-28(16-24)40-6/h7-18H,1-6H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRNCLMNPQUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl-4-boronic acid and 4-bromo-3,5-dimethoxybenzamide. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Amidation Reaction: The resulting biphenyl compound is then subjected to an amidation reaction with 3,5-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine. This step forms the final product, N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or borane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amido and methoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s biphenyl backbone and dimethoxybenzamide groups differentiate it from analogous benzamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings
Electronic Effects: The target compound’s methoxy groups enhance electron density on the aromatic rings, contrasting with the electron-withdrawing nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile. This difference may influence redox behavior and binding to biological targets .
Pharmacological Potential: Unlike the dopamine D3 ligand (), the target compound lacks heterocyclic or ionizable groups critical for receptor binding but may compensate via biphenyl-mediated hydrophobic interactions .
Synthetic Accessibility : Syringaldehyde’s commercial availability () suggests that the 3,5-dimethoxybenzoyl moiety in the target compound could be synthesized cost-effectively, though the biphenyl system adds complexity .
Biological Stability : The trifluoromethyl group in the kinase inhibitor () improves metabolic stability, whereas the target compound’s methyl and methoxy groups may offer moderate resistance to oxidation .
Research Implications and Limitations
- Structural Insights : The biphenyl framework may confer rigidity and π-stacking capability, advantageous in enzyme inhibition or materials science. However, steric hindrance from the 3,3'-dimethyl groups could reduce binding affinity compared to less bulky analogs .
- Gaps in Data : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.
Biological Activity
N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound belonging to the class of biphenyl derivatives. Its structure features multiple functional groups that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and evaluations.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 343.36 g/mol
Synthesis Methods
The synthesis of this compound typically involves reactions between biphenyl derivatives and dimethoxybenzamides. Common methods include:
- Refluxing : Involves heating the reactants in a solvent to facilitate reaction.
- Chromatography : Used for purification of the final product.
- Spectroscopic Techniques : Such as NMR and IR spectroscopy for characterization.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets at a molecular level. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Cellular Response Modulation : It could influence signaling pathways leading to changes in cell behavior.
Case Studies and Experimental Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antiparasitic Activity :
- Selectivity and Efficacy :
Data Tables
| Compound Name | Target | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | TbGSK3 | < 1 | 60-fold |
| Compound B | TbGSK3 | < 2 | >19-fold |
| Compound C | TbGSK3 | < 3 | 12-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
